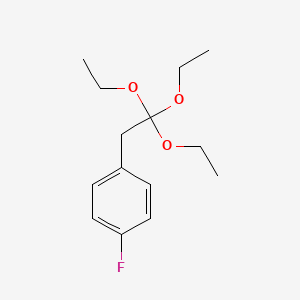
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, 1-fluoro-4-(2,2,2-trietoxietil)-: es un compuesto orgánico con la fórmula molecular C14H21FO3 . Es un derivado del benceno, donde un átomo de flúor y un grupo 2,2,2-trietoxietil están sustituidos en las posiciones 1 y 4, respectivamente
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- generalmente implica la reacción de 1-fluoro-4-nitrobenceno con 2,2,2-trietoxietilalcohol bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un catalizador como paladio sobre carbono (Pd/C) y una base como carbonato de potasio (K2CO3). La mezcla de reacción se calienta para facilitar la reacción de sustitución, lo que da como resultado la formación del producto deseado .
Métodos de Producción Industrial
A escala industrial, la producción de Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de técnicas de purificación avanzadas como la destilación y la recristalización asegura la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de flúor puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de Oxidación: El compuesto puede ser oxidado para formar cetonas o ácidos carboxílicos correspondientes.
Reacciones de Reducción: Reducción del grupo nitro (si está presente) a un grupo amina
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) en disolventes apróticos polares como dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medios ácidos o básicos.
Reducción: Agentes reductores como gas hidrógeno (H2) en presencia de un catalizador como paladio sobre carbono (Pd/C)
Productos Principales
Sustitución: Formación de varios derivados de benceno sustituidos.
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas
Aplicaciones Científicas De Investigación
Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- implica su interacción con objetivos moleculares específicos. El átomo de flúor y el grupo trietoxietil pueden participar en enlaces de hidrógeno e interacciones de van der Waals, influyendo en la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Benceno, 1-fluoro-4-(1-cloro-2,2,2-trifluoroetil): Estructura similar pero con un grupo cloro y trifluoroetil en lugar de trietoxietil.
1-Fluoro-2-yodo-4-(trifluorometil)benceno: Contiene grupos yodo y trifluorometil.
1-fluoro-4-(2,2,2-trifluoroetilsulfanil)benceno: Contiene un grupo trifluoroetilsulfanil.
Singularidad
Benceno, 1-fluoro-4-(2,2,2-trietoxietil)- es único debido a la presencia del grupo trietoxietil, que confiere propiedades químicas y reactividad distintas en comparación con sus análogos. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C14H21FO3 |
|---|---|
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
1-fluoro-4-(2,2,2-triethoxyethyl)benzene |
InChI |
InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-7-9-13(15)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
GEJWBGKLRMOICV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=C(C=C1)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


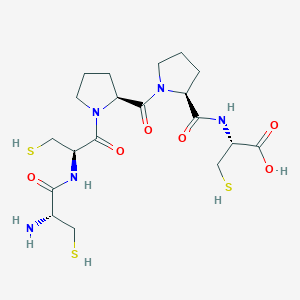
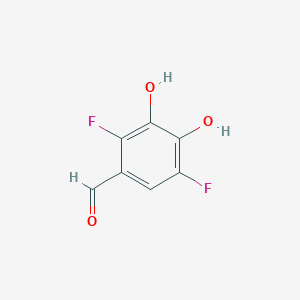
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
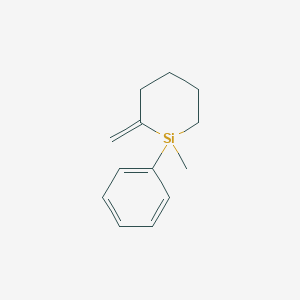
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
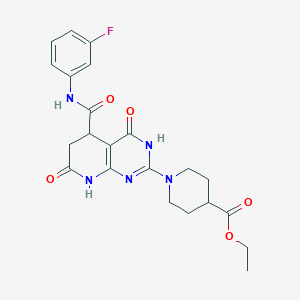
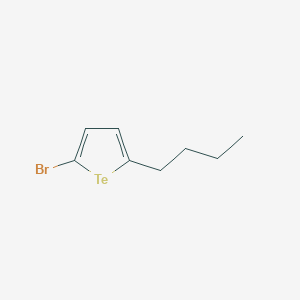

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
